molecular formula C18H16O6 B14342391 2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one CAS No. 93876-56-3

2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one

Cat. No.: B14342391
CAS No.: 93876-56-3
M. Wt: 328.3 g/mol
InChI Key: FDUFENASKFWNKM-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one is a flavonoid derivative known for its diverse biological activities. This compound is part of the chromen-4-one family, which is characterized by a benzopyran structure with various substituents. Flavonoids are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of vanillin or isovanillin as starting materials, which react with chromone derivatives in the presence of catalysts like montmorillonite clay .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 3-hydroxy-4-methoxyphenylacetic acid. These intermediates are then subjected to further reactions under controlled conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone ring to chromanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted chromones, quinones, and chromanol derivatives .

Scientific Research Applications

2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups enhances its solubility and reactivity compared to other flavonoids .

Properties

CAS No.

93876-56-3

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-11-5-6-12-15(9-11)24-17(18(23-3)16(12)20)10-4-7-14(22-2)13(19)8-10/h4-9,19H,1-3H3

InChI Key

FDUFENASKFWNKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)O)OC

Origin of Product

United States

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